molecular formula C20H22N4O2S B2817084 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1428372-12-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2817084
CAS RN: 1428372-12-6
M. Wt: 382.48
InChI Key: JBJJZKDTESQZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazole, a five-membered heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various catalysts and environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties . The exact physical and chemical properties of this specific compound are not detailed in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with similar chemical structures to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, substituted-thiazole derivatives have been prepared and screened for their activity against a range of bacterial and fungal strains. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).

Anticancer Evaluation

Further research has focused on evaluating the anticancer potential of related compounds. For example, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized and tested for its activity against breast cancer cells, demonstrating the potential of these molecules in cancer therapy (Senthilkumar, Umarani & Satheesh, 2021).

Novel Synthesis Approaches

Innovative synthetic methods have been developed to create these complex molecules. A study demonstrated the use of modified Migita reaction conditions for carbon−sulfur bond formation, highlighting the synthetic challenges and solutions in crafting such intricate chemical structures (Norris & Leeman, 2008).

Structural and Mechanistic Insights

Research also delves into understanding the molecular structure and reaction mechanisms of these compounds. For example, an unexpected reaction involving thiourea led to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, providing valuable mechanistic insights into the behavior of these complex molecules (Ledenyova et al., 2018).

Heterocyclic Chemistry and Drug Discovery

The synthesis and characterization of heterocyclic compounds incorporating similar structures have been extensively studied, with applications ranging from the development of novel drug candidates to the exploration of new chemical reactions. This encompasses the synthesis of pyrazole, thiazole, and pyrimidine derivatives, underlining the versatility of these chemical frameworks in medicinal chemistry and drug design (Abdel-Wahab & El-Ahl, 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some thiazole derivatives have been used in the development of various drugs and biologically active agents , others may have potential risks or side effects. The exact safety and hazards of this specific compound are not detailed in the available resources.

Future Directions

Thiazole derivatives continue to attract significant attention in the field of medicinal chemistry due to their potential therapeutic applications. Future research may focus on designing novel thiazoles, developing innovative synthesis methods, examining different potencies of thiazoles, and seeking potential applications of thiazoles .

Biochemical Analysis

Biochemical Properties

4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, it may bind to receptor proteins, altering their conformation and affecting signal transduction pathways. These interactions highlight the compound’s potential as a modulator of biochemical pathways .

Cellular Effects

The effects of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, it can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, it may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide can vary over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or other organ-specific toxicities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins may sequester the compound, affecting its localization and availability for biochemical interactions. These factors contribute to the compound’s distribution and its potential effects on different tissues .

Subcellular Localization

The subcellular localization of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

properties

IUPAC Name

4-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-18(20(8-13-26-14-9-20)16-5-2-1-3-6-16)21-11-7-17-15-27-19(23-17)24-12-4-10-22-24/h1-6,10,12,15H,7-9,11,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJZKDTESQZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.